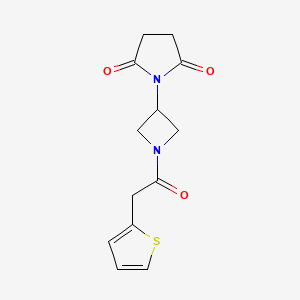

1-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

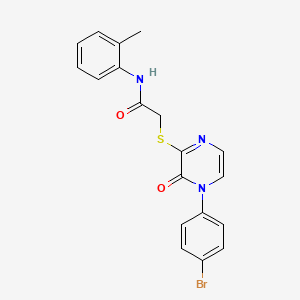

The compound “1-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several important functional groups and rings, including a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione ring . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The azetidin-2-one ring, a type of β-lactam, has been used as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids . Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione ring. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The azetidine ring is a four-membered ring containing a nitrogen atom . The pyrrolidine-2,5-dione ring is a five-membered ring containing two carbonyl groups and a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

ACETYLENIC DIMERIZATION UNDER BASIC CONDITIONS : This study focused on the synthesis of amino acetylenic amide derivatives, including N-[4-(1-azeridinyl)-2-butynyl] pyrrolide-1,3-dione, N-[4-(1-azetidinyl)-2-butynyl] pyrrolidine-1,3-dione, and others. The research highlighted the dimerization of 2-(prop-2-yn-1-yl) pyrrolidine-1,3-dione and discussed the mechanism of dimerization and the expected Mannich product (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).

Synthesis and Spectroscopic Studies : Research on heterocyclic compounds derived from 2-Chloro -1,8-Naphthyridine-3-Carbaldyhyd included the synthesis of azetidin-2-one derivatives and their antibacterial activity. This work demonstrated the potential of these compounds for developing new antibacterial agents (Fayyadh, 2018).

Biological Activities

Antibacterial and Antifungal Activities : A study on 4-thiazolidinones and 2-azetidinones derivatives from chalcone evaluated their antimicrobial activity against various bacterial and fungal strains, aiming to develop a novel class of antimicrobial agents (Patel & Patel, 2017).

Anticancer Activity : Another investigation focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their anticancer activity against various cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Kumar et al., 2013).

Anticonvulsant Properties

- N-Mannich Bases Derived from Pyrrolidine-2,5-dione : Research into new 1,3-substituted pyrrolidine-2,5-dione derivatives for potential anticonvulsant agents was conducted. The study identified compounds with significant activity in various models of seizures in mice, indicating their promise as new treatments for epilepsy (Rybka et al., 2017).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its therapeutic properties, optimization of its synthesis, and investigation of its mechanism of action. Given the wide range of biological activities reported for thiophene and pyrrolidine-2,5-dione derivatives, this compound could potentially be a valuable lead molecule in the search for new drugs .

Eigenschaften

IUPAC Name |

1-[1-(2-thiophen-2-ylacetyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-11-3-4-12(17)15(11)9-7-14(8-9)13(18)6-10-2-1-5-19-10/h1-2,5,9H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERDCKIJAJAFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2799160.png)

![Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799165.png)

![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2799166.png)

![4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2799169.png)

![2-Methylphenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2799175.png)

![3-(4-(Tert-butyl)phenyl)-8-((3-chloro-4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2799180.png)

![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)